N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylpiperazine-1-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O2/c1-3-21-10-11(8-16-21)13-17-12(23-18-13)9-15-14(22)20-6-4-19(2)5-7-20/h8,10H,3-7,9H2,1-2H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWKALXQZRJFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.
- Pyrazole Moiety : Known for its diverse pharmacological properties, enhancing the compound's efficacy.
- Piperazine Derivative : Often linked to improved binding affinity and selectivity for biological targets.
Anticancer Activity
Research has indicated that compounds containing oxadiazole and pyrazole moieties exhibit notable anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |
| 2 | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| 3 | A549 (Lung Cancer) | 8 | Inhibition of proliferation |
Glycine Transporter Inhibition
A related study identified a derivative with potent inhibitory activity against GlyT1 (IC50 = 1.8 nM), suggesting potential applications in treating schizophrenia without significant CNS side effects. This highlights the compound's role in modulating neurotransmitter systems, particularly in the context of psychiatric disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or neurotransmitter regulation.
- Receptor Modulation : Interaction with glycine transporters indicates potential modulation of receptor activity, affecting neurotransmission.
- Cell Cycle Interference : Evidence suggests that this compound can disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.
Study on Anticancer Properties
In a recent study published in ACS Omega, derivatives similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 8 to 15 µM across different cell lines .
Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of compounds containing pyrazole and piperazine structures. The results indicated that these compounds could effectively modulate glycine transporter activity, providing a therapeutic pathway for conditions like schizophrenia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
